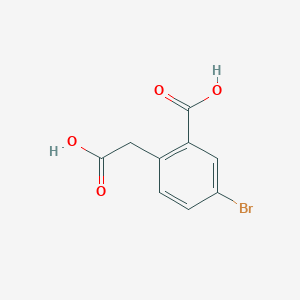

5-Bromo-2-(carboxymethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYONOBJKYTLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442837 | |

| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-82-7 | |

| Record name | 4-Bromo-2-carboxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(carboxymethyl)benzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest in pharmaceutical and materials science research. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic transformation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a bromine-substituted aromatic ring and two carboxylic acid moieties with different linkers to the phenyl core. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the bromo-, carboxy-, and carboxymethyl- groups allows for selective chemical modifications at different positions of the molecule.

The synthetic approach detailed in this guide follows a logical and robust pathway, starting from the commercially available 2-methylbenzoic acid. The core strategy involves the sequential functionalization of the aromatic ring and the benzylic position. The overall synthetic workflow can be visualized as follows:

This multi-step synthesis has been designed to ensure high yields and purity of the intermediates and the final product. The following sections will provide a detailed discussion of each reaction step, including the underlying chemical principles and step-by-step experimental protocols.

Synthesis of Key Intermediates

Step 1: Electrophilic Aromatic Bromination of 2-Methylbenzoic Acid

The initial step in the synthesis is the bromination of 2-methylbenzoic acid to introduce a bromine atom onto the aromatic ring. The directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups are crucial in determining the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bromine atom is directed to the position para to the activating methyl group and meta to the deactivating carboxylic acid group, resulting in the desired 5-bromo-2-methylbenzoic acid.

Mechanistic Considerations

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, bromine is polarized, creating a more electrophilic species that is attacked by the electron-rich aromatic ring. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores the aromaticity of the ring.

Experimental Protocol

A detailed protocol for the bromination of 2-methylbenzoic acid is as follows[1][2]:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

To the flask, add 2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid. Stir the mixture at room temperature until the solid is completely dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add bromine (1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 hours.

-

Carefully pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-methylbenzoic acid.

Step 2: Benzylic Radical Bromination

With the aromatic ring successfully brominated, the next transformation focuses on the functionalization of the methyl group at the 2-position. This is achieved through a benzylic radical bromination, a selective reaction that targets the C-H bonds adjacent to an aromatic ring.[3][4] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, minimizing side reactions.[5]

Mechanistic Considerations

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon heating or UV irradiation, generates radicals. These radicals abstract a bromine atom from NBS to form a bromine radical. The bromine radical then abstracts a hydrogen atom from the benzylic position of 5-bromo-2-methylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from NBS) to yield the desired 5-bromo-2-(bromomethyl)benzoic acid and a new bromine radical, propagating the chain reaction.

Experimental Protocol

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)benzoic acid, which can be purified by recrystallization or column chromatography.

Step 3: Nucleophilic Substitution with Cyanide

The benzylic bromide is a good leaving group, making 5-bromo-2-(bromomethyl)benzoic acid an excellent substrate for Sₙ2 reactions. In this step, the bromine is displaced by a cyanide nucleophile to form 5-bromo-2-(cyanomethyl)benzoic acid.[6][7] This introduces the carbon atom that will become the second carboxylic acid group.

Mechanistic Considerations

The reaction proceeds via a standard Sₙ2 mechanism. The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step. The use of a polar aprotic solvent like DMSO or DMF is recommended to solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Experimental Protocol

-

In a round-bottom flask, dissolve 5-bromo-2-(bromomethyl)benzoic acid (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress.

-

Once the reaction is complete, quench the reaction by pouring it into water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, causing the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to obtain 5-bromo-2-(cyanomethyl)benzoic acid.

Final Step: Hydrolysis of the Nitrile

The final step in the synthesis is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Both methods are effective, and the choice may depend on the stability of the starting material and the desired workup procedure.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and ammonium ion. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation steps during workup yield the carboxylic acid.

Experimental Protocol (Acidic Hydrolysis)

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-(cyanomethyl)benzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (as monitored by the cessation of gas evolution or by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it onto ice.

-

The solid product will precipitate out of the solution.

-

Collect the final product, this compound, by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Please note that actual yields may vary depending on the reaction scale and optimization of the reaction conditions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 2-Methylbenzoic Acid | 5-Bromo-2-methylbenzoic acid | 215.04 | 85-95 |

| 2 | 5-Bromo-2-methylbenzoic acid | 5-Bromo-2-(bromomethyl)benzoic acid | 293.94 | 70-85 |

| 3 | 5-Bromo-2-(bromomethyl)benzoic acid | 5-Bromo-2-(cyanomethyl)benzoic acid | 240.05 | 80-90 |

| 4 | 5-Bromo-2-(cyanomethyl)benzoic acid | This compound | 259.05 | 85-95 |

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound from 2-methylbenzoic acid. By providing detailed experimental protocols and discussing the underlying mechanistic principles, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The described pathway is scalable and utilizes readily available reagents, making it an attractive method for the production of this versatile chemical building block. As with any chemical synthesis, appropriate safety precautions should be taken at all times, particularly when handling hazardous reagents such as bromine and cyanide salts.

References

-

Wikipedia. Sandmeyer reaction. [Link]

- L.S. College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.

- Zhejiang Menovo Pharma. Preparation method of 5-bromo-2-chlorobenzoic acid.

- JP2021127332A. Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

- CN105622382A. Synthesis method of 5-bromo-2-chloro benzoic acid.

- ResearchGate.

- Synthesis of Bromo Acid by Solvent and C

- Organic Chemistry Portal. Sandmeyer Reaction.

-

Chemistry Steps. Benzylic Bromination. [Link]

- EPO.

- Benchchem. 5-(Bromomethyl)-2-methylbenzoic acid.

- CN113773194A. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- WIPO Patentscope.

-

Master Organic Chemistry. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

- CN113321577A. Preparation method of 5-bromo-2-chlorobenzoic acid.

- BLD Pharm. 942935-79-7|5-Bromo-2-(cyanomethyl)benzoic acid.

- A2B Chem. 942935-79-7 | MFCD22491974 | 5-Bromo-2-(cyanomethyl)benzoic acid.

Sources

- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. 942935-79-7|5-Bromo-2-(cyanomethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. a2bchem.com [a2bchem.com]

5-Bromo-2-(carboxymethyl)benzoic acid chemical properties.

An In-Depth Technical Guide to 5-Bromo-2-(carboxymethyl)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound, also known as 5-bromo-homophthalic acid, is a di-substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and two distinct carboxylic acid moieties, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and potential applications, particularly for professionals in chemical research and drug development. The strategic placement of its functional groups allows for selective chemical modifications, positioning it as a valuable intermediate for constructing more complex molecular architectures.

Molecular and Physicochemical Properties

This compound (C₉H₇BrO₄) is a solid at room temperature.[1] The molecule consists of a benzoic acid core with a carboxymethyl group at the ortho-position and a bromine atom at the meta-position relative to the primary carboxyl group. This arrangement significantly influences its electronic properties, solubility, and reactivity.

Chemical Structure

The IUPAC name for this compound is this compound.[2] Its structure is confirmed by various identifiers, including CAS Number 19725-82-7.[2]

Caption: Reactivity map of this compound.

Carboxylic Acid Groups

Both carboxylic acid groups can undergo standard transformations such as esterification, amidation, or reduction. The benzoic acid moiety is generally less reactive than the acetic acid moiety due to the electronic influence of the benzene ring. This slight difference in reactivity could potentially be exploited for selective functionalization under carefully controlled conditions.

Carbon-Bromine Bond

The bromine atom on the aromatic ring is a key functional handle for introducing molecular diversity. It is an excellent substrate for transition metal-catalyzed cross-coupling reactions. [3]This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it invaluable for building complex molecular scaffolds. The C-Br bond is more robust than a corresponding C-I bond, providing a different level of reactivity for sequential coupling strategies. [3]

Synthetic Protocol: Preparation from 5-Bromo-1-indanone

A reliable synthesis route is crucial for ensuring a consistent supply of a starting material. The following protocol is adapted from a known procedure for a structural isomer and illustrates a viable pathway. [4] Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of bromo-carboxymethyl-benzoic acids.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 5-bromo-1-indanone and diethyl oxalate in toluene is added to a suspension of sodium methoxide in toluene at 0°C. [4]2. Condensation: The mixture is warmed to room temperature and stirred for approximately 90 minutes to facilitate the Claisen condensation. [4]3. Solvent Removal: The solvent is removed under reduced pressure.

-

Oxidative Cleavage: The residue is suspended in methanol, and potassium hydroxide is added portionwise while maintaining the temperature below 50°C. Hydrogen peroxide solution (30% w/w) is then added carefully, keeping the temperature below 65°C. The mixture is stirred at room temperature overnight. [4]5. Quenching and Workup: An aqueous solution of sodium sulfite is added to quench excess peroxide. The mixture is filtered, and the filtrate volume is reduced. [4]6. Extraction: The aqueous layer is washed with an organic solvent (e.g., MTBE) and then acidified with hydrochloric acid. The product is extracted into ethyl acetate. [4]7. Isolation and Purification: The combined organic phases are dried, filtered, and evaporated. The crude product is purified by trituration with diethyl ether or recrystallization to yield the final compound. [4]

Applications in Medicinal Chemistry and Drug Development

While specific drugs directly derived from this compound are not prominently documented, its structural motifs are highly relevant in medicinal chemistry. Related structures like 5-bromo-2-methylbenzoic acid are used as intermediates for pharmaceuticals such as antidiabetic drugs. [5][6] The compound serves as a versatile scaffold for several reasons:

-

Defined Three-Dimensional Structure: The ortho-substitution pattern creates a specific spatial arrangement of functional groups, which is ideal for designing molecules that fit into well-defined protein binding pockets.

-

Multiple Attachment Points: The two carboxylic acids and the bromine atom provide three distinct points for modification, enabling the generation of diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The carboxylic acid groups can act as bioisosteres for other functional groups, such as phosphates or tetrazoles, which is a common strategy in drug design to modulate physicochemical properties like cell permeability and metabolic stability.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on GHS classifications for this compound, it presents several hazards. [2] 5.1 Hazard Identification [2]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

5.2 Recommended Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. [7]Ensure eyewash stations and safety showers are readily accessible. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [9][10]* Handling: Avoid contact with skin, eyes, and clothing. [7]Avoid the formation of dust and aerosols. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place. [7]Keep the container tightly closed. [7] 5.3 First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [10]* Skin Contact: Wash off with soap and plenty of water. [7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10]* Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. [7] In all cases of exposure, seek medical attention. [7]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharos. Benzoic acid, 5-bromo-2-[(carboxymethyl)amino]-. [Link]

-

Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

LookChem. This compound. [Link]

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. [Link]

-

ResearchGate. (PDF) 5-Bromo-2-(phenylamino)benzoic acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

Sources

- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 2. This compound | C9H7BrO4 | CID 10634987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

5-Bromo-2-(carboxymethyl)benzoic acid CAS number 19725-82-7.

An In-Depth Technical Guide to 5-Bromo-2-(carboxymethyl)benzoic Acid (CAS 19725-82-7): Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

This compound, also known as 5-bromohomophthalic acid, is a substituted aromatic dicarboxylic acid. Its structure is characterized by a benzoic acid core functionalized with both a bromine atom and a carboxymethyl group. This unique arrangement of reactive sites—two distinct carboxylic acids and an aryl bromide—makes it a highly versatile building block in synthetic organic chemistry and a valuable intermediate in the field of drug discovery.

The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the two carboxylic acid groups offer differential reactivity for amidation, esterification, or other derivatizations. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, analytical workflows for quality control, and an exploration of its applications as a scaffold in medicinal chemistry, drawing parallels to structurally similar compounds used in the development of modern therapeutics.[1]

Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties for this compound is provided below for quick reference. Proper storage in a dry, sealed container at room temperature is recommended to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 19725-82-7 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₇BrO₄ | [2] |

| Molecular Weight | 259.05 g/mol | [2][3] |

| Physical Form | Solid | |

| Synonyms | 5-Bromohomophthalic acid, 4-bromo-2-carboxyphenylacetic acid | [2] |

| InChI Key | VFYONOBJKYTLNC-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O | [2] |

| Storage | Sealed in dry, room temperature |

Synthesis Pathway and Protocol

The synthesis of this compound can be effectively achieved via an oxidative cleavage of 5-bromo-1-indanone. This multi-step process involves an initial condensation followed by ring-opening to yield the desired dicarboxylic acid.

Synthesis Workflow Overview

The logical flow from the starting material to the final product involves a base-mediated condensation to form a key intermediate, which is then oxidatively cleaved. The subsequent workup is critical for isolating the pure compound.

Caption: Synthesis workflow from 5-bromo-1-indanone.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic routes.[4] The causality behind key steps is explained to provide deeper insight.

Materials and Reagents:

-

5-Bromo-1-indanone

-

Diethyl oxalate

-

Sodium methoxide (NaOMe)

-

Toluene

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂, 30% w/w)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

Step-by-Step Procedure:

-

Step 1: Claisen Condensation

-

To a suspension of sodium methoxide (13.1 g) in toluene (50 mL) at 0°C, add a solution of 5-bromo-1-indanone (25 g) and diethyl oxalate (27.7 g) in toluene (500 mL).

-

Allow the mixture to warm to room temperature and stir for 90 minutes.

-

Rationale: This is a base-catalyzed Claisen condensation where the enolate of the indanone attacks diethyl oxalate to form a β-dicarbonyl intermediate.

-

-

Step 2: Oxidative Cleavage

-

Remove the solvent under reduced pressure. Suspend the resulting residue in methanol (800 mL).

-

Add potassium hydroxide (53.1 g) portion-wise, ensuring the temperature remains below 50°C.

-

Carefully add 30% hydrogen peroxide solution (135 mL) while maintaining the temperature below 64°C.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Rationale: The strong base (KOH) and oxidant (H₂O₂) work to cleave the five-membered ring of the intermediate, opening it to form the two carboxylate groups.

-

-

Step 3: Workup and Purification

-

Add a 5% aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide and stir for 30 minutes.

-

Filter the mixture. Reduce the filtrate volume by half and wash with an organic solvent like 2-methoxy-2-methylpropane to remove non-polar impurities.

-

Acidify the aqueous layer with hydrochloric acid. This protonates the carboxylate anions, making the desired product insoluble in water.

-

Extract the product into ethyl acetate. Dry the organic phase, filter, and evaporate the solvent.

-

Triturate the resulting solid with diethyl ether to yield the pure this compound.[4]

-

Rationale: The workup sequence is designed to first remove excess oxidant, then separate the product from impurities based on its pH-dependent solubility before final purification.

-

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold for building more complex molecules. Its three distinct functional handles allow for systematic chemical modifications to explore structure-activity relationships (SAR).

The importance of the bromobenzoic acid scaffold is highlighted by its use in the synthesis of major antidiabetic drugs. For instance, 5-bromo-2-methylbenzoic acid is a key starting material for Canagliflozin, an SGLT2 inhibitor.[1] The structural similarity suggests that this compound is an equally valuable building block for generating novel compound libraries.

Caption: Derivatization potential of the core scaffold.

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A standard workflow combines chromatographic separation for purity assessment with spectroscopic analysis for structural confirmation.

Caption: Quality control workflow for the final product.

Protocol: Purity Assessment by HPLC

This protocol is based on standard reversed-phase HPLC methods suitable for aromatic carboxylic acids.[5][6]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Diluent: Prepare a 50:50 mixture of Acetonitrile and Water.

-

Standard Solution (100 µg/mL): Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh ~50 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).

-

Protocol: Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ):

-

δ 7.82 (1H, d): Aromatic proton ortho to the bromine.

-

δ 7.62 (1H, d): Aromatic proton ortho to the benzoic acid group.

-

δ 7.59 (1H, dd): Aromatic proton between the bromine and carboxymethyl groups.

-

δ 3.95 (2H, s): Methylene protons (-CH₂-) of the carboxymethyl group.

-

Note: Two broad singlets corresponding to the carboxylic acid protons are also expected, typically above 12 ppm.

-

-

Interpretation: The observed spectrum should match this pattern of shifts, multiplicities (d = doublet, dd = doublet of doublets, s = singlet), and integrations (number of protons) to confirm the structure.[4]

Safety and Hazard Information

This compound is considered hazardous and requires careful handling in a laboratory setting.[2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Storage Recommendations:

-

Always use in a well-ventilated chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid generating dust.

-

Keep containers tightly closed in a dry, cool place.[8]

Conclusion

This compound (CAS 19725-82-7) is a valuable chemical intermediate whose utility is defined by its multifunctional architecture. The presence of two carboxylic acid groups and an aryl bromide provides chemists with a versatile platform for creating diverse and complex molecular structures. With established protocols for its synthesis and robust analytical methods for its characterization, this compound serves as a reliable building block for researchers in synthetic chemistry and professionals in the drug development industry, enabling the exploration of novel chemical space in the search for next-generation therapeutics.

References

-

Title: this compound | C9H7BrO4 | CID 10634987 Source: PubChem URL: [Link]

-

Title: Benzoic acid, 5-bromo-2-[(carboxymethyl)amino]- Source: Pharos URL: [Link]

-

Title: this compound - Chemical Synthesis Database Source: Chemical Synthesis Database URL: [Link]

-

Title: Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies Source: SIELC Technologies URL: [Link]

-

Title: 4-Carboxyphenylacetic acid | CAS#:501-89-3 Source: Chemsrc URL: [Link]

- Title: CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid Source: Google Patents URL

-

Title: Synthesis of 5-Bromo-2-Chloro-Benzoic Acid Source: Scribd URL: [Link]

-

Title: Bromo Benzoic Import Export Data Global Source: Cybex Exim URL: [Link]

-

Title: Bromo Benzoic Export Data Global Source: Cybex Exim URL: [Link]

-

Title: 5-BROMO-2-[(CARBOXYMETHYL)AMINO]BENZOIC ACID | CAS 32253-75-1 Source: Molbase URL: [Link]

-

Title: this compound - LookChem Source: LookChem URL: [Link]

-

Title: (PDF) 5-Bromo-2-(phenylamino)benzoic acid Source: ResearchGate URL: [Link]

- Title: JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid Source: Google Patents URL

-

Title: WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS Source: WIPO Patentscope URL: [Link]

Sources

- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 2. This compound | C9H7BrO4 | CID 10634987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Carboxyphenylacetic acid | CAS#:501-89-3 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(carboxymethyl)benzoic acid

Introduction

5-Bromo-2-(carboxymethyl)benzoic acid is a disubstituted aromatic carboxylic acid. As a member of the benzoic acid family, its structural features—specifically the interplay between the bromine substituent and the two carboxylic acid moieties—dictate its chemical reactivity, physical properties, and potential utility in fields such as medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for any research or development application.

This technical guide provides a comprehensive exploration of the molecular structure of this compound. Moving beyond a simple data sheet, this document serves as a practical whitepaper for researchers, detailing not only the compound's structural attributes but also the experimental methodologies and analytical logic required for its thorough characterization. We will delve into the expected outcomes from key analytical techniques, providing a predictive framework for scientists working with this molecule or its analogues.

Molecular Identity and Physicochemical Properties

The foundational step in any chemical investigation is to establish the unambiguous identity and core properties of the molecule.

Chemical Identifiers

A consistent and accurate nomenclature is critical for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19725-82-7 | [1] |

| Molecular Formula | C₉H₇BrO₄ | [1] |

| Synonyms | 5-Bromo-homophthalic acid, 4-bromo-2-carboxyphenylacetic acid | [2] |

| InChI Key | VFYONOBJKYTLNC-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O | [1] |

Physicochemical Data

The following table summarizes key physical and chemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.

| Property | Predicted Value | Unit | Source |

| Molecular Weight | 259.06 | g/mol | [1] |

| Melting Point | 205-206 | °C | [2] |

| pKa | 3.37 ± 0.36 | [2] | |

| LogP | 1.774 | [2] |

Molecular Structure Diagram

The 2D structure defines the atomic connectivity and is the basis for all further structural analysis.

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: The choice of solvent is critical. A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the polar analyte, and its high boiling point ensures sample stability. Most importantly, it will exchange with the acidic carboxylic protons, which can be observed as a broad signal; this exchange can be confirmed by adding a drop of D₂O, which causes the acid proton signals to disappear.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, ~1024 scans are typically required.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region is key to confirming the substitution pattern.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | Broad Singlet | 2H | 2 x -COOH | Carboxylic acid protons are highly deshielded and often appear as a very broad signal due to hydrogen bonding and solvent exchange.[3] |

| ~7.95 | Doublet (d) | 1H | H-6 | Ortho to the electron-withdrawing COOH group and meta to the Br. Split by H-4 (J ≈ 2.4 Hz). |

| ~7.75 | Doublet of Doublets (dd) | 1H | H-4 | Meta to both COOH and Br. Split by H-3 (J ≈ 8.5 Hz) and H-6 (J ≈ 2.4 Hz). |

| ~7.40 | Doublet (d) | 1H | H-3 | Ortho to the CH₂COOH group. Split by H-4 (J ≈ 8.5 Hz). |

| ~3.90 | Singlet (s) | 2H | -CH₂- | Methylene protons adjacent to a benzene ring and a carbonyl group. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

| ~172.0 | -C H₂C OOH | Aliphatic carboxylic carbonyl carbon.[4] |

| ~168.0 | Ar-C OOH | Aromatic carboxylic carbonyl carbon, slightly shielded compared to the aliphatic one.[4] |

| ~140.0 | C-2 | Aromatic carbon bearing the CH₂COOH group. |

| ~135.0 | C-4 | Aromatic CH carbon. |

| ~132.5 | C-6 | Aromatic CH carbon. |

| ~131.0 | C-1 | Aromatic carbon bearing the COOH group. |

| ~129.5 | C-3 | Aromatic CH carbon. |

| ~120.0 | C-5 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine causes significant shielding. |

| ~40.0 | -C H₂- | Methylene carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which helps confirm its structure.

Expertise & Causality: Electrospray ionization (ESI) in negative ion mode is the preferred method. Carboxylic acids are readily deprotonated to form stable [M-H]⁻ ions, leading to a clean and easily identifiable signal corresponding to the molecular weight.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode.

-

Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Identify the [M-H]⁻ ion and compare its exact mass to the calculated value. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will result in two peaks for every bromine-containing fragment, separated by ~2 Da.

Predicted Mass Spectrum Data

| m/z (Negative ESI) | Ion | Rationale |

| 256.9420 / 258.9399 | [M-H]⁻ | Molecular ion peak corresponding to [C₉H₆⁷⁹BrO₄]⁻ and [C₉H₆⁸¹BrO₄]⁻. This is the most critical peak for confirming molecular weight. |

| 212.9525 / 214.9504 | [M-H-CO₂]⁻ | Loss of a neutral carbon dioxide molecule (44 Da) from the aliphatic carboxyl group. |

| 177.0550 | [M-H-Br]⁻ | Loss of a bromine radical. While less common in negative mode, it can be observed. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of solid samples.

Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically averaging 16-32 scans.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3300 - 2500 (very broad) | O-H stretch (Carboxylic Acid Dimer) | This exceptionally broad peak is the hallmark of a hydrogen-bonded carboxylic acid and is often the most recognizable feature in the spectrum.[5][6] |

| ~3080 (sharp) | C-H stretch (Aromatic) | Characteristic of C-H bonds on the benzene ring. |

| ~2950 (sharp) | C-H stretch (Aliphatic) | Characteristic of the methylene (-CH₂-) group. |

| ~1710 (strong, sharp) | C=O stretch (Aromatic COOH) | The carbonyl stretch is very intense. Conjugation with the aromatic ring typically lowers its frequency.[7] |

| ~1690 (strong, sharp) | C=O stretch (Aliphatic COOH) | May overlap with the aromatic C=O stretch, potentially causing a broadened or shouldered peak. |

| ~1600, ~1475 | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| 1320 - 1210 (medium) | C-O stretch | Coupled C-O stretching and O-H bending vibrations within the carboxyl groups.[7] |

| ~920 (broad) | O-H bend (Out-of-plane) | Another characteristic broad absorption for carboxylic acid dimers.[7] |

Solid-State Structure and Crystallography

While spectroscopic methods define connectivity, Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8]

Expertise & Causality: Benzoic acids, due to their hydrogen bond donor and acceptor capabilities, have a strong propensity to form highly ordered crystalline structures. The most common and energetically favorable arrangement is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.[9][10] It is highly probable that this compound will adopt such a conformation, likely involving the more sterically accessible aromatic carboxyl group.

Workflow for Structural Elucidation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound. A solvent system like ethanol/water or ethyl acetate/hexane should be screened.

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson functions to determine initial atomic positions, followed by refinement to optimize the fit between the calculated and observed diffraction data.[12]

Expected Solid-State Conformation: The Carboxylic Acid Dimer

The defining feature of the crystal packing will almost certainly be the formation of hydrogen-bonded dimers. This interaction is a robust and predictable supramolecular synthon in crystal engineering.

Caption: Classic centrosymmetric dimer formation via hydrogen bonds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

Conclusion

The molecular structure of this compound is defined by a 1,2,4-trisubstituted benzene ring bearing two distinct carboxylic acid groups and a bromine atom. While a definitive crystal structure is not publicly available, a comprehensive analysis based on established spectroscopic principles and the known behavior of analogous compounds provides a robust and reliable model. Spectroscopic characterization by NMR, MS, and IR will confirm the atomic connectivity and functional groups, with predictable chemical shifts and absorption bands outlined in this guide. In the solid state, the molecule is expected to form stable, hydrogen-bonded dimers, a characteristic feature of carboxylic acids that governs its crystal packing and physical properties. This guide provides the technical and theoretical foundation for researchers to confidently synthesize, analyze, and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2021). Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Retrieved from [Link]

-

Pharos. (n.d.). Benzoic acid, 5-bromo-2-[(carboxymethyl)amino]-. Retrieved from [Link]

-

ResearchGate. (2024). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2024). 5-Bromo-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]

-

National Institutes of Health. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. PMC. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-[[(5-bromo-2-hydroxyphenyl)methyl]amino]-, ethyl ester - Optional[1H NMR]. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Science and Research. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO4 | CID 10634987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rigaku.com [rigaku.com]

- 9. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 12. creative-biostructure.com [creative-biostructure.com]

An In-Depth Technical Guide to 5-Bromo-2-(carboxymethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that serve as foundational building blocks for therapeutic agents are of paramount importance. 5-Bromo-2-(carboxymethyl)benzoic acid, a substituted benzoic acid derivative, represents one such critical intermediate. Its structural architecture is particularly relevant in the development of contemporary antidiabetic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role as a precursor in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs transforming the management of type 2 diabetes.

Compound Identification and Physicochemical Properties

The nomenclature and fundamental properties of this compound are foundational to its application in synthetic chemistry.

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound .[1] Due to historical naming conventions and its relationship to other chemical structures, it is also known by several synonyms, which are crucial to recognize when surveying scientific literature and chemical supplier catalogs:

-

4-Bromo-2-carboxyphenylacetic acid

-

5-Bromo-homophthalic acid

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 19725-82-7 | PubChem[1] |

| Molecular Formula | C₉H₇BrO₄ | PubChem[1] |

| Molecular Weight | 259.05 g/mol | PubChem[1] |

| Melting Point | 205-206 °C | LookChem |

| Appearance | White to off-white crystalline solid | Generic MSDS |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol | Generic MSDS |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and effective laboratory-scale synthesis commences from 5-bromo-1-indanone. This pathway is chosen for its accessibility of the starting material and the relatively straightforward transformations involved.

Synthetic Pathway Overview

The synthesis involves a base-catalyzed condensation followed by an oxidative cleavage of the resulting intermediate. The workflow is designed to first build a more complex carbon skeleton which is then selectively broken to yield the desired dicarboxylic acid structure.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound from 5-bromo-1-indanone.

Step 1: Condensation Reaction

-

To a suspension of sodium methoxide (13.1 g) in toluene (50 mL) at 0°C, add a solution of 5-bromo-1-indanone (25 g) and diethyl oxalate (27.7 g) in toluene (500 mL).

-

Causality: The sodium methoxide acts as a strong base to deprotonate the carbon alpha to the carbonyl group of the indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of diethyl oxalate in a Claisen-like condensation.

-

-

Allow the mixture to warm to room temperature and stir for 90 minutes.

-

Remove the solvent under reduced pressure.

Step 2: Oxidative Cleavage

-

Suspend the residue from Step 1 in methanol (800 mL).

-

Add potassium hydroxide (53.1 g) portion-wise, ensuring the temperature remains below 50°C.

-

Causality: Potassium hydroxide saponifies the ester groups and facilitates the subsequent oxidative cleavage.

-

-

Add 30% w/w hydrogen peroxide solution (135 mL) while maintaining the temperature below 64°C.

-

Causality: Hydrogen peroxide in a basic medium acts as the oxidizing agent that cleaves the carbon-carbon double bond formed in the intermediate, leading to the formation of the two carboxyl groups.

-

-

Stir the reaction mixture at room temperature for 17 hours.

Step 3: Work-up and Isolation

-

Add a 5% aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide and stir for 30 minutes.

-

Filter the reaction mixture.

-

Reduce the filtrate to half its volume and wash with 2-methoxy-2-methylpropane to remove non-polar impurities.

-

Acidify the aqueous layer with hydrochloric acid.

-

Causality: Acidification protonates the carboxylate anions, causing the desired dicarboxylic acid to precipitate out of the aqueous solution.

-

-

Extract the product into ethyl acetate.

-

Dry the organic phase, filter, and evaporate the solvent.

-

Triturate the resulting solid with diethyl ether to yield the final product.

Application in the Synthesis of SGLT2 Inhibitors

The primary application of this compound and its close structural analogs, such as 5-bromo-2-chlorobenzoic acid, is as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[2][3] SGLT2 inhibitors, including dapagliflozin and empagliflozin, are a class of oral antidiabetic drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[4][5][6]

Synthesis of Dapagliflozin from a Bromo-Benzoic Acid Intermediate

The synthesis of dapagliflozin utilizes 5-bromo-2-chlorobenzoic acid as a starting material.[4][5] This intermediate undergoes a series of reactions to construct the final drug molecule.

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

Analytical Characterization

The purity and identity of this compound are confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of the compound.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). [7]* Detection: UV at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm).

-

Rationale: The C18 stationary phase retains the non-polar benzene ring, while the polar mobile phase elutes it. The acidic modifier suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the development of SGLT2 inhibitors. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of such key intermediates is essential for the efficient and innovative design of new therapeutic agents. The continued importance of SGLT2 inhibitors in managing type 2 diabetes and related cardiovascular conditions underscores the ongoing relevance of this compound and its analogs in pharmaceutical research and manufacturing.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

New Drug Approvals. DAPAGLIFLOZIN. Available at: [Link]

- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.

-

StatPearls. Sodium-Glucose Transport 2 (SGLT2) Inhibitors. NCBI Bookshelf. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chlorobenzoic Acid: A Foundation for Advancing Diabetes and Cardiovascular Therapies. Available at: [Link]

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

-

SIELC Technologies. Separation of Benzoic acid, 5-bromo-2,4-dihydroxy- on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. Synthesis process for empagliflozin - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 7. Separation of Benzoic acid, 5-bromo-2,4-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 5-Bromo-2-(carboxymethyl)benzoic acid.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(carboxymethyl)benzoic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The information presented herein is curated to support laboratory research and development activities by providing essential data, analytical methodologies, and insights into its chemical behavior.

Molecular Structure and Identification

This compound, also known as 5-bromo-homophthalic acid, is a di-substituted aromatic carboxylic acid. Its structure consists of a benzoic acid backbone with a bromo substituent at the 5-position and a carboxymethyl group at the 2-position.

Systematic IUPAC Name: this compound[1]

Synonyms: 5-bromo-homophthalic acid, 4-bromo-2-carboxyphenylacetic acid[1]

CAS Number: 19725-82-7[1]

Molecular Formula: C₉H₇BrO₄[1]

Molecular Weight: 259.05 g/mol [1]

The presence of two carboxylic acid groups with different chemical environments and a bromine atom on the aromatic ring are key features that dictate its physical and chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 205-206 °C | |

| Boiling Point (Predicted) | 442.7 ± 35.0 °C | |

| pKa (Predicted) | 3.37 ± 0.36 | |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and dichloromethane.[3] | [3] |

Note on pKa: The predicted pKa suggests that this compound is a moderately strong acid. The two carboxylic acid groups will have distinct pKa values due to their different electronic environments. The benzoic acid proton is expected to be more acidic than the acetic acid proton due to the electron-withdrawing nature of the benzene ring. Experimental determination via potentiometric titration would be necessary to ascertain the precise pKa values.[4][5][6]

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. Below are the expected spectral features and a general workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern on the benzene ring.

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the two carbonyl carbons of the carboxylic acids, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the methylene carbon.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid functional groups.[13][14]

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acids. This band may be split or broadened due to the two different carboxyl environments.

-

C-O Stretch: A medium to strong band in the 1300-1200 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Weaker absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.[15][16]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 259.05 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for benzoic acid derivatives include the loss of -OH (M-17), -COOH (M-45), and the carboxymethyl group.

Workflow for Analytical Characterization

Caption: A general workflow for the purification and analytical characterization of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its functional groups: the two carboxylic acids and the bromo-substituted aromatic ring.

-

Acidity: The carboxylic acid groups can be deprotonated by bases to form carboxylate salts. This is the most fundamental reaction of this compound.

-

Esterification: Both carboxylic acid groups can undergo esterification with alcohols under acidic conditions.

-

Reactions of the Aromatic Ring: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making this molecule a valuable building block for the synthesis of more complex structures. The electron-withdrawing nature of the carboxylic acid groups will influence the reactivity of the aromatic ring towards electrophilic substitution.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong bases and oxidizing agents.

Synthesis and Purification

Illustrative Synthetic Pathway

Sources

- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H7BrO4 | CID 10634987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) [hmdb.ca]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Solubility of 5-Bromo-2-(carboxymethyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(carboxymethyl)benzoic acid in various organic solvents. While specific experimental solubility data for this compound is not widely published, this document leverages fundamental principles of physical chemistry, structure-activity relationships, and extensive data from analogous aromatic carboxylic acids to build a robust predictive framework. It is designed for researchers, chemists, and drug development professionals who utilize this compound as a critical intermediate or building block. The guide covers the theoretical underpinnings of its solubility based on its unique molecular structure, presents a predicted solubility profile across a spectrum of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction to this compound

This compound is a bifunctional organic compound of increasing interest in chemical synthesis, particularly as a linker or intermediate in the development of more complex molecules. Its structure, featuring a substituted benzene ring with two distinct carboxylic acid groups, imparts a unique combination of rigidity, reactivity, and polarity. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, and formulation.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 19725-82-7[1]

-

Molecular Formula: C₉H₇BrO₄[1]

-

SMILES: C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O[1]

Physicochemical Properties

A molecule's physical properties are the primary determinants of its solubility behavior. The high melting point of this compound suggests strong intermolecular forces in its solid-state crystal lattice, which a solvent must overcome to achieve dissolution.

| Property | Value | Source |

| Molecular Weight | 259.05 g/mol | [1] |

| Physical Form | Solid | [2][3] |

| Melting Point | 205-206 °C | [4] |

| Predicted pKa | 3.37 ± 0.36 | [4] |

| Predicted LogP | 1.77 | [4] |

| Polar Surface Area | 74.6 Ų | [1] |

Theoretical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The molecule possesses both highly polar and nonpolar regions, leading to complex interactions with different solvents.

The Duality of the Molecular Structure

The structure contains three key features that dictate its solubility:

-

Two Carboxylic Acid Groups (-COOH): These groups are highly polar and can act as both hydrogen bond donors and acceptors. Their presence is the primary driver for solubility in polar solvents.[5]

-

Brominated Phenyl Ring: This core structure is large, rigid, and hydrophobic. It limits solubility in water but promotes interactions with organic solvents that have nonpolar character.[5]

-

Bromine Atom: The bromine substituent increases the overall molecular weight and electron density of the aromatic ring, influencing van der Waals interactions.

The interplay between the hydrophilic carboxylic acid groups and the hydrophobic bromophenyl core means that the ideal solvent will possess characteristics that can favorably interact with both regions.

Sources

An In-depth Technical Guide to 5-Bromo-2-(carboxymethyl)benzoic Acid: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Chemical Synthesis

5-Bromo-2-(carboxymethyl)benzoic acid, also known as 5-bromo-homophthalic acid, is a halogenated dicarboxylic acid with the molecular formula C₉H₇BrO₄[1]. Its strategic placement of a bromine atom and two carboxylic acid moieties on a benzene ring makes it a highly valuable and versatile building block in organic synthesis. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The two carboxylic acid groups, with their different acidities and spatial arrangement, allow for selective reactions and the formation of diverse derivatives, including its use as a linker in the burgeoning field of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-bromo-homophthalic acid, 4-bromo-2-carboxyphenylacetic acid | [1] |

| CAS Number | 19725-82-7 | [1] |

| Molecular Formula | C₉H₇BrO₄ | [1] |

| Molecular Weight | 259.05 g/mol | [1] |

| Predicted Melting Point | 205-206 °C | [2] |

| Predicted Boiling Point | 442.7±35.0 °C | [2] |

| Predicted pKa | 3.37±0.36 | [2] |

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Methodological Overview

-

Direct Bromination of 2-(Carboxymethyl)benzoic Acid: This is the most straightforward approach, analogous to the synthesis of similar brominated benzoic acids.

-

Synthesis via a Nitrile Intermediate: This pathway involves the synthesis of 5-bromo-2-(cyanomethyl)benzoic acid followed by hydrolysis of the nitrile group to a carboxylic acid.

Proposed Synthetic Protocol: Direct Bromination

This protocol is based on the well-established electrophilic aromatic substitution reaction of brominating benzoic acid derivatives. A similar procedure is used for the synthesis of 5-bromo-2-methylbenzoic acid, where 2-methylbenzoic acid is treated with bromine in the presence of sulfuric acid[3][4].

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve 2-(carboxymethyl)benzoic acid in concentrated sulfuric acid in a flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath during dissolution due to the exothermic nature of the process.

-